1D-myo-Inositol 3,4,5,6-tetrakisphosphate
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Overview
Description
1D-myo-Inositol 3,4,5,6-tetrakisphosphate (IP4) is a highly phosphorylated inositol phosphate that is involved in a variety of cellular processes. It is synthesized from inositol 1,4,5-trisphosphate (IP3) by the action of inositol polyphosphate multikinase (IPMK). IP4 has been shown to play a role in the regulation of ion channels, protein trafficking, and gene expression.
Scientific Research Applications
Role in Cellular Signaling
1D-myo-Inositol 3,4,5,6-tetrakisphosphate (D-Ins(3,4,5,6)P4) plays a significant role in cellular signaling, particularly in epithelial cells. It selectively influences the epithelial calcium-activated chloride channels, displaying a biphasic effect (activation/inhibition) dependent on calcium concentration and phosphorylation status (Ismailov et al., 1996).
Synthesis from Inositol Phosphates
D-Ins(3,4,5,6)P4 can be synthesized from inositol phosphates generated by receptor activation in rat brain homogenates. This process involves complex interconversion pathways of inositol phosphates (Stephens et al., 1988).
Membrane-Permeant Analogues
Research has been conducted on developing membrane-permeant analogues of D-Ins(3,4,5,6)P4. These analogues are essential for investigating the binding properties of D-Ins(3,4,5,6)P4 to its target proteins (Roemer et al., 1996).
Role in Signal Transduction Pathways
The production of D-Ins(3,4,5,6)P4 following muscarinic receptor stimulation suggests its involvement in signal transduction pathways. It may function as a precursor or a second messenger in these pathways (Batty et al., 1985).
Structural Analogues
Structural analogues of D-Ins(3,4,5,6)P4 have been synthesized to explore its functions in regulating transepithelial chloride secretion, contributing to understanding its potential as a therapeutic target (Schnaars & Schultz, 2001).
properties
CAS RN |
112791-61-4 |
---|---|
Product Name |
1D-myo-Inositol 3,4,5,6-tetrakisphosphate |
Molecular Formula |
C6H16O18P4 |
Molecular Weight |
500.08 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1 |
InChI Key |
MRVYFOANPDTYBY-UZAAGFTCSA-N |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Other CAS RN |
121010-58-0 112791-61-4 |
physical_description |
Solid |
synonyms |
D-myo-inositol 3,4,5,6-tetrakisphosphate Ins(3,4,5,6)P3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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